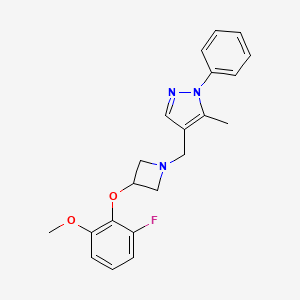

4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole

Description

Molecular Formula: C21H22FN3O2

Molecular Weight: 367.4 g/mol

Structural Features:

- A pyrazole ring substituted with a phenyl group (C6H5) and a methyl group (CH3) at positions 1 and 5, respectively.

- An azetidine (four-membered nitrogen-containing ring) linked via a methylene bridge to the pyrazole core.

- A 2-fluoro-6-methoxyphenoxy group attached to the azetidine, introducing electron-withdrawing (F) and electron-donating (OCH3) substituents .

Potential Applications:

Properties

Molecular Formula |

C21H22FN3O2 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

4-[[3-(2-fluoro-6-methoxyphenoxy)azetidin-1-yl]methyl]-5-methyl-1-phenylpyrazole |

InChI |

InChI=1S/C21H22FN3O2/c1-15-16(11-23-25(15)17-7-4-3-5-8-17)12-24-13-18(14-24)27-21-19(22)9-6-10-20(21)26-2/h3-11,18H,12-14H2,1-2H3 |

InChI Key |

GDTMZQXBYNLZHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)CN3CC(C3)OC4=C(C=CC=C4F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under basic conditions.

Attachment of the Phenoxy Group: The azetidine intermediate is then reacted with 2-fluoro-6-methoxyphenol in the presence of a suitable base to form the phenoxy-substituted azetidine.

Construction of the Pyrazole Ring: The final step involves the formation of the pyrazole ring through a cyclization reaction with appropriate hydrazine and ketone precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Pyrazole Core Formation

The pyrazole ring is typically synthesized via hydrazine condensation with α,β-unsaturated carbonyl compounds. For example:

-

Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate in ethanol under microwave assistance yields pyrazole derivatives .

-

One-pot addition-cyclocondensation between chalcones and hydrazines, followed by oxidative aromatization, has been reported for similar pyrazoles .

Phenoxy Substituent Assembly

The 2-fluoro-6-methoxyphenoxy group is introduced via:

-

Nucleophilic aromatic substitution (S<sub>N</sub>Ar) or Ullmann coupling , leveraging the electron-withdrawing fluorine and methoxy groups to activate the aromatic ring .

Pyrazole Ring Formation

A proposed mechanism involves:

-

Nucleophilic attack of hydrazine on the carbonyl carbon of a chalcone.

-

Cyclization to form a five-membered ring via elimination of water.

-

Aromatization through oxidation (e.g., using copper triflate catalysts) .

Example Reaction (from MDPI ):

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was synthesized by heating a precursor with glacial acetic acid at 85°C for 24 hours, followed by neutralization and purification.

Azetidine Coupling

The azetidine moiety is linked to the pyrazole via a methylene bridge. This may involve:

-

Alkylation of the pyrazole’s nitrogen with an azetidine-derived electrophile (e.g., azetidinyl methyl bromide).

-

Palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) for C–N bond formation .

Reaction Conditions and Yields

Purification and Characterization

-

Column chromatography (e.g., n-hexane/ethyl acetate gradient) is commonly used .

-

Spectral analysis :

Challenges and Optimization

-

Multi-step complexity : Requires precise control of reaction conditions to minimize side products .

-

Azetidine stability : Highly strained rings may undergo ring-opening, necessitating mild coupling conditions .

-

Yield improvement : Microwave assistance and catalytic methods (e.g., fly-ash:H<sub>2</sub>SO<sub>4</sub>) enhance efficiency .

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Biology: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain proteins.

Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Pyrazole Derivatives with Substituted Aromatic Groups

Key Observations :

- The target compound distinguishes itself through its azetidine-phenoxy linkage, which introduces conformational rigidity and diverse electronic effects (fluorine’s electronegativity and methoxy’s electron donation) .

Heterocyclic Compounds with Multi-Ring Systems

| Compound Name | Molecular Formula | Core Structure | Biological Activity/Applications |

|---|---|---|---|

| (5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | C30H25N5O2S | Pyrazole, thiazolo-triazole | Antimicrobial and anticancer activity |

| 3-(4-Chloro-2-fluorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | C14H10ClFN6S | Triazolo-thiadiazole, pyrazole | Antiproliferative activity |

Key Observations :

- Compounds with triazolo-thiadiazole or thiazolo-triazole cores exhibit broader antimicrobial and anticancer activity due to increased π-π stacking and hydrogen bonding capabilities. However, they lack the azetidine group’s spatial flexibility, which may limit target selectivity .

- The target compound’s simpler pyrazole-azetidine scaffold may offer synthetic accessibility and tunability for structure-activity relationship (SAR) studies .

Fluorinated Aromatic Compounds

| Compound Name | Molecular Formula | Fluorine Position | Applications |

|---|---|---|---|

| 1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole | C16H13FN2S | Para-fluorophenyl | Antioxidant and enzyme inhibition |

| 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one | C26H22FN2O5 | Ortho-fluorine, methoxy | Kinase inhibition and anti-inflammatory effects |

Key Observations :

- The target compound’s combination of fluorine and methoxy groups balances hydrophobicity and polarity, optimizing membrane permeability .

Biological Activity

4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole is a synthetic compound notable for its complex structure, which includes a pyrazole ring, an azetidine moiety, and a phenoxy group substituted with fluorine and methoxy groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

- Molecular Formula : C21H22FN3O2

- Molecular Weight : 367.4 g/mol

The unique combination of functional groups in this compound suggests that it may exhibit diverse biological activities, particularly in the areas of anti-inflammatory, antibacterial, and anticancer effects.

Biological Activity Overview

Research indicates that compounds with pyrazole scaffolds often display significant biological activities. The following sections summarize key findings regarding the biological activity of 4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole.

Anticancer Activity

Studies have shown that pyrazole derivatives can selectively inhibit the proliferation of various cancer cell lines. For instance, the compound has demonstrated promising results in inhibiting cancer cell growth through mechanisms that may involve apoptosis and cell cycle arrest.

Case Study:

A study conducted on human breast cancer cells (MDA-MB453) showed that 4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole exhibited an IC50 value indicating effective inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

The compound's structural features suggest it may possess anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation.

Research Findings:

In vitro studies have indicated that similar pyrazole derivatives exhibit significant inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators . Further comparative studies are warranted to evaluate the specific anti-inflammatory efficacy of this compound.

Antibacterial Activity

The presence of the azetidine and phenoxy groups may enhance the antibacterial properties of 4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole.

Experimental Data:

Preliminary screening against various bacterial strains revealed moderate antibacterial activity, with potential applications in treating bacterial infections .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methyl-1-phenyloxazole | Contains an oxazole ring | Exhibits anti-inflammatory properties |

| 5-Chloro-3-methylpyrazole | Contains a chlorinated pyrazole | Known for its antibacterial activity |

| 2-(5-Chloro-3-methylpyrazolyl)-6-(4-nitrophenyl) | Incorporates nitrophenyl group | Displays photochromic behavior |

The distinct combination of diverse functional groups in 4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyln-H-pyrazole may enhance its biological activity compared to these similar compounds .

Q & A

Q. What are the established synthetic routes for 4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

Azetidine Ring Formation : Reacting 3-(2-fluoro-6-methoxyphenoxy)azetidine precursors with electrophilic reagents under anhydrous conditions (e.g., using Pd(PPh₃)₄ as a catalyst in deoxygenated DMF/water mixtures) .

Pyrazole Core Assembly : Condensation of hydrazines with diketones or β-keto esters, followed by alkylation at the 1-position with iodobenzene derivatives .

Methylene Linker Introduction : Coupling the azetidine moiety to the pyrazole core via nucleophilic substitution or reductive amination, using NaBH₄ or similar reducing agents .

Critical Step : Purification via silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization from ethanol or DMF/ethanol mixtures to achieve >95% purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and substituent positions. Key signals include:

- Pyrazole C4-methyl: δ ~2.3 ppm (singlet).

- Azetidine CH₂: δ ~3.5–4.0 ppm (multiplet) .

- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves dihedral angles between aromatic rings (e.g., 16.83–51.68° for pyrazole-methoxyphenyl/phenyl interactions), critical for assessing planarity and steric effects .

Advanced Research Questions

Q. How can contradictory data in spectroscopic vs. crystallographic analyses be resolved?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism in solution vs. solid-state rigidity). Strategies include:

VT-NMR : Variable-temperature NMR to detect conformational exchange broadening (e.g., azetidine ring puckering) .

DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental structures to identify energetically favored conformers .

Twinned Crystals : Use SHELXD/SHELXE for data integration if twinning obscures crystallographic metrics .

Q. What strategies optimize reaction yields in the presence of steric hindrance from the 2-fluoro-6-methoxyphenoxy group?

- Methodological Answer : Steric hindrance reduces nucleophilic reactivity. Mitigation approaches:

Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .

Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–N bond formation, avoiding direct nucleophilic substitution .

Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 mins vs. 7 hours) to minimize side-product formation .

Q. How to design structure-activity relationship (SAR) studies targeting pyrazole-based biological activity?

- Methodological Answer : Focus on modular substitutions:

- Azetidine Ring : Replace with piperidine or morpholine to assess flexibility/rigidity effects .

- Phenoxy Group : Vary fluorine/methoxy positions to study electronic impacts on target binding (e.g., fluorination enhances metabolic stability) .

- Assay Design : Use enzyme inhibition (e.g., COX-2) or cell viability assays (IC₅₀) with positive controls (e.g., Celecoxib for anti-inflammatory activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.